![molecular formula C16H10N3Na3O10S3 B108087 Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate CAS No. 17716-41-5](/img/structure/B108087.png)
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate, also known as Acid Orange 7, is a synthetic dye commonly used in the textile industry. It is a water-soluble anionic dye that belongs to the azo dye family. Acid Orange 7 has a wide range of applications, including dyeing of wool, silk, and nylon, as well as coloring of paper and leather.
Wirkmechanismus
The mechanism of action of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 is not fully understood. It is believed to bind to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to induce apoptosis in cancer cells. However, the exact mechanism of these effects is still under investigation.
Biochemische Und Physiologische Effekte
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has been shown to have both beneficial and harmful effects on living organisms. It has been shown to have antioxidant and anti-inflammatory effects, as well as to induce apoptosis in cancer cells. However, it has also been shown to have toxic effects on aquatic organisms and to cause DNA damage in human cells. The exact biochemical and physiological effects of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 depend on the dose and duration of exposure, as well as the type of organism being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also water-soluble and can be easily dissolved in aqueous solutions. However, Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 also has several limitations. It has been shown to have toxic effects on living organisms, which can limit its use in certain experiments. It is also not very specific in its binding to proteins and nucleic acids, which can lead to false-positive results.
Zukünftige Richtungen
There are several future directions for research on Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7. One area of research is the development of more specific and sensitive biological stains that can be used in microscopy and gel electrophoresis. Another area of research is the investigation of the toxic effects of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 on living organisms and the development of safer alternatives. Finally, the mechanism of action of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 and its potential use as a therapeutic agent for various diseases, such as cancer, should be further investigated.
Conclusion:
In conclusion, Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 is a synthetic dye with a wide range of applications in the textile industry. It has also been extensively studied for its biological and chemical properties. Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has several advantages for use in lab experiments, but also has limitations and potential toxic effects on living organisms. Future research on Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 should focus on the development of safer alternatives and the investigation of its potential therapeutic applications.
Synthesemethoden
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 can be synthesized by the diazotization of 4-aminonaphthalene-2-sulfonic acid followed by coupling with 4-aminobenzenesulfonic acid. The resulting product is then oxidized to form the final compound. The synthesis method of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 is well-established and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has been widely used as a biological stain due to its ability to bind to proteins and nucleic acids. It has been used for the detection of DNA and RNA in gel electrophoresis, as well as for the staining of cells and tissues in microscopy. Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has also been used as a pH indicator in chemical reactions and as a colorimetric reagent for the detection of various analytes.
Eigenschaften
CAS-Nummer |
17716-41-5 |
|---|---|
Produktname |
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
Molekularformel |
C16H10N3Na3O10S3 |
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13N3O10S3.3Na/c17-12-7-11(31(24,25)26)5-8-6-13(32(27,28)29)15(16(20)14(8)12)19-18-9-1-3-10(4-2-9)30(21,22)23;;;/h1-7,20H,17H2,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
InChI-Schlüssel |
PXRHUEYMJGSGOS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])N)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



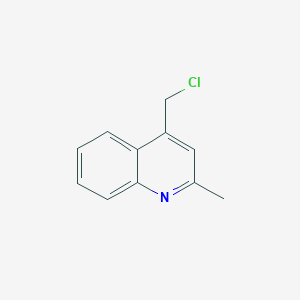
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
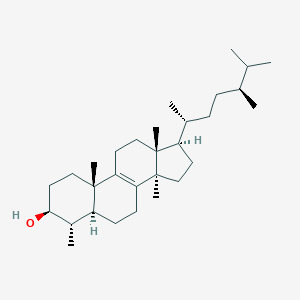
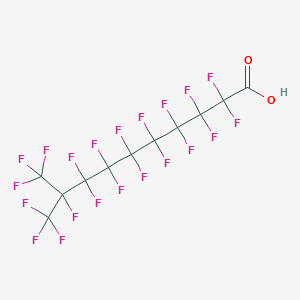
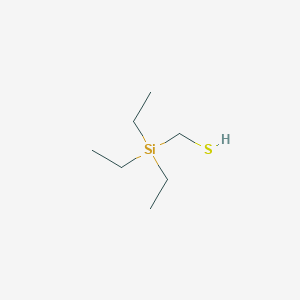
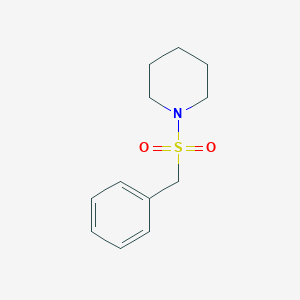
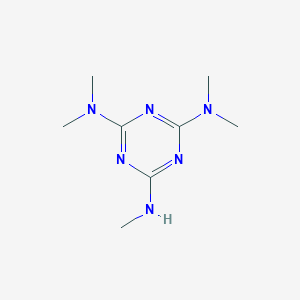
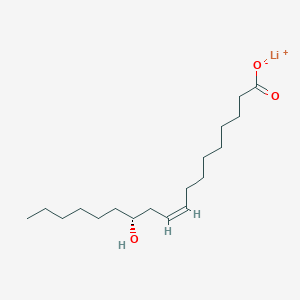
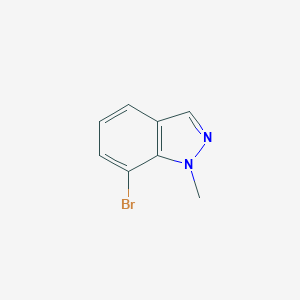
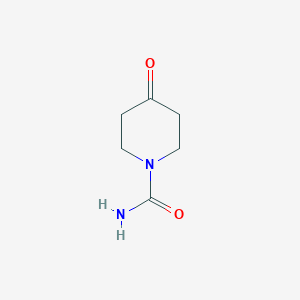
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
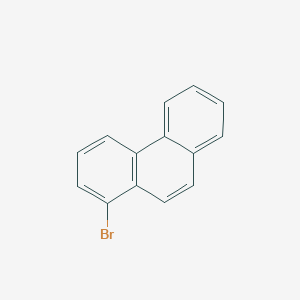
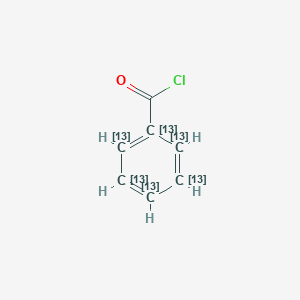
![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)